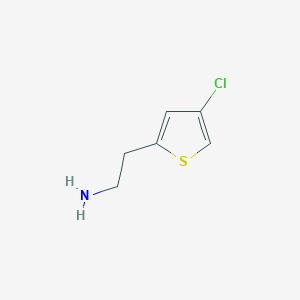

2-(4-Chlorothiophen-2-yl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8ClNS |

|---|---|

Molecular Weight |

161.65 g/mol |

IUPAC Name |

2-(4-chlorothiophen-2-yl)ethanamine |

InChI |

InChI=1S/C6H8ClNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1-2,8H2 |

InChI Key |

NBBDGOLNUQVLOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1Cl)CCN |

Origin of Product |

United States |

Synthetic Strategies for 2 4 Chlorothiophen 2 Yl Ethanamine and Analogues

Precursor Synthesis and Functionalization Pathways

The initial stages of the synthesis are centered on the functionalization of the thiophene (B33073) ring to introduce the necessary substituents for the subsequent formation of the ethylamine (B1201723) side chain.

Methodologies for Thiophene Ring Functionalization

The functionalization of the thiophene ring is a critical step in the synthesis of 2-(4-chlorothiophen-2-yl)ethanamine. Electrophilic substitution reactions are commonly employed to introduce various groups onto the thiophene core. researchgate.net For the target molecule, the key functionalizations are chlorination and acylation.

Chlorination: The introduction of a chlorine atom at the 4-position of the thiophene ring can be achieved through various chlorinating agents. The reactivity of the thiophene ring allows for direct halogenation, though regioselectivity can be a challenge.

Acylation: Friedel-Crafts acylation is a powerful method for introducing an acetyl group at the 2-position of the thiophene ring. This reaction typically involves the use of an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride. chemicalbook.com The resulting 2-acetylthiophene (B1664040) derivative serves as a crucial intermediate.

Preparation of Key Synthons, including 1-(4-chlorothiophen-2-yl)ethan-1-one

A key intermediate in the synthesis of this compound is 1-(4-chlorothiophen-2-yl)ethan-1-one. pharmaffiliates.comchemdad.comnih.govbiosynth.com This ketone can be synthesized by reacting 3-chlorothiophene (B103000) with acetic anhydride. chemdad.com The synthesis involves the acylation of the pre-chlorinated thiophene ring.

Alternatively, 2-acetylthiophene can be chlorinated. The synthesis of 1-(4-chlorothiophen-2-yl)ethan-1-one has been described as involving the reaction of phosphorus oxychloride with 2,3-dichloroacetophenone in a suitable solvent. chemdad.combiosynth.com

| Synthon | CAS Number | Molecular Formula | Molecular Weight |

| 1-(4-Chlorothiophen-2-yl)ethan-1-one | 34730-20-6 | C6H5ClOS | 160.62 g/mol |

| 1-(3-Amino-4-chlorothiophen-2-yl)ethan-1-one | 2925158-54-7 | C6H6ClNOS | 175.64 g/mol |

Formation of the Ethanamine Side Chain

With the functionalized thiophene ring in hand, the subsequent steps focus on the construction of the ethylamine side chain. Several synthetic protocols can be employed for this transformation.

Reductive Amination Protocols

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. organic-chemistry.orgunive.it In the context of synthesizing this compound, the precursor ketone, 1-(4-chlorothiophen-2-yl)ethan-1-one, can be subjected to reductive amination.

This one-pot reaction typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine. The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity. unive.it For instance, a study on the reductive amination of 4-aminoacetophenone to the corresponding amine highlights the utility of this method. researchgate.net

| Reaction Type | Starting Material | Reagents | Product |

| Reductive Amination | 1-(4-Chlorothiophen-2-yl)ethan-1-one | Ammonia, Reducing Agent (e.g., NaBH4) | This compound |

Nucleophilic Substitution Reactions

An alternative approach to forming the ethanamine side chain involves nucleophilic substitution reactions. This strategy would typically start with a 2-(halomethyl)thiophene derivative. For example, 2-(bromomethyl)-4-chlorothiophene (B2779809) could be synthesized and then reacted with a nitrogen nucleophile, such as ammonia or a protected amine equivalent.

However, a more common route for analogous compounds involves the conversion of a 2-thiophene ethanol (B145695) to the corresponding amine. This can be achieved through a two-step process of esterification followed by ammonolysis. patsnap.com

Multi-Step Conversions from Thiophene Derivatives, such as from thiophene carboxaldehyde to thiophene ethylamine

Multi-step synthetic sequences starting from readily available thiophene derivatives provide another avenue to 2-(thiophen-2-yl)ethanamine and its analogues. dissertationtopic.netgoogle.com A common starting material for such sequences is thiophene-2-carboxaldehyde. sigmaaldrich.comsigmaaldrich.com

One established route involves the following transformations:

Condensation: Thiophene-2-carboxaldehyde is condensed with nitromethane (B149229) in the presence of a base to yield 2-(2-nitrovinyl)thiophene.

Reduction: The nitro group is then reduced to an amine. This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.

Another pathway starting from thiophene-2-carboxaldehyde involves its conversion to 2-thiopheneacetonitrile, which is then reduced to 2-(thiophen-2-yl)ethanamine. google.com These general strategies can be adapted for the synthesis of the 4-chloro substituted target molecule by starting with 4-chlorothiophene-2-carboxaldehyde.

| Starting Material | Key Intermediates | Final Product |

| Thiophene-2-carboxaldehyde | 2-(2-Nitrovinyl)thiophene | 2-(Thiophen-2-yl)ethanamine |

| Thiophene-2-carboxaldehyde | 2-Thiopheneacetonitrile | 2-(Thiophen-2-yl)ethanamine |

Reaction Conditions and Yield Optimization

The successful synthesis of this compound and its analogues is highly dependent on the precise control of reaction conditions. Factors such as the choice of solvent, reaction temperature, and stoichiometry of reactants play a critical role in maximizing yield and minimizing the formation of byproducts.

Solvent Systems and Temperature Effects

The selection of an appropriate solvent system is crucial for controlling reaction rates and influencing product selectivity. In the context of reducing nitriles or nitroalkenes to form the target amine, anhydrous and non-protic solvents are generally preferred to prevent unwanted side reactions.

For reductions utilizing powerful reducing agents like lithium aluminum hydride (LAH), ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed. nih.gov Diethyl ether offers good solubility for LAH, while THF is often preferred for its higher boiling point, allowing for reactions to be conducted at elevated temperatures if necessary. nih.gov The choice between these solvents can impact reaction time and yield, as shown in the table below, which summarizes typical conditions for the reduction of related nitriles.

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Thiopheneacetonitrile | LiAlH₄ | Diethyl Ether | Reflux | 15 | High | masterorganicchemistry.com |

| Benzonitrile | TiCl₄/Ammonia Borane | Diethyl Ether | Room Temp | 1 | >90 | mdpi.com |

| 2-Phenylethanenitrile | TiCl₄/Ammonia Borane | Diethyl Ether | Room Temp | - | 98 | mdpi.com |

Temperature control is another critical parameter. The initiation of Grignard reactions, a potential route to precursors of the target compound, often requires gentle heating, while the subsequent reaction may need to be cooled to manage exothermicity. wisc.edulibretexts.org For instance, the formation of a Grignard reagent from bromothiophene is often initiated and then maintained at a controlled temperature to ensure a smooth reaction. researchgate.net Similarly, while some reductions proceed efficiently at room temperature, others may require refluxing conditions to go to completion. masterorganicchemistry.commdpi.com Quenching of highly reactive reagents like LAH is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction with the quenching agent. mdpi.com

Stoichiometry Control and Inert Atmosphere Considerations

Precise control over the stoichiometry of reactants is fundamental to maximizing the yield of the desired product and minimizing waste. In Grignard reactions, a slight excess of magnesium turnings is often used to ensure complete consumption of the halide. wisc.edu When reacting the Grignard reagent with an electrophile, the molar ratio is carefully controlled to prevent the formation of side products. For example, in the synthesis of tertiary alcohols from esters, two equivalents of the Grignard reagent are necessary. wvu.edu

For reductions with metal hydrides like LAH, an excess of the reducing agent is generally used to ensure the complete conversion of the starting material. nih.gov The exact excess can be optimized to balance reaction completion with the ease of work-up.

Given the reactivity of organometallic intermediates (like Grignard reagents) and strong reducing agents (like LAH) with atmospheric oxygen and moisture, maintaining an inert atmosphere is non-negotiable. wisc.eduresearchgate.net Reactions are typically carried out under a blanket of dry nitrogen or argon. All glassware must be scrupulously dried before use to prevent the decomposition of these sensitive reagents. wisc.edu

Purification and Isolation Techniques

Following the chemical transformation, the target compound, this compound, must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts.

Chromatographic Separation Methods

Column chromatography is a powerful technique for the purification of amines. However, the basic nature of amines can lead to poor separation and tailing on standard silica (B1680970) gel due to strong interactions with the acidic silanol (B1196071) groups. biotage.com To mitigate this, several strategies can be employed:

Addition of a Basic Modifier: A small amount of a volatile amine, such as triethylamine (B128534) or ammonia, can be added to the mobile phase to neutralize the acidic sites on the silica gel, leading to improved peak shape and separation. biotage.com

Use of Amine-Functionalized Silica: Specialty stationary phases, such as amine-functionalized silica, provide a basic surface that minimizes unwanted interactions with the amine product, often allowing for elution with less polar and aggressive solvent systems like hexane (B92381)/ethyl acetate (B1210297). biotage.com

Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography using a C18 column can be effective. In this case, adjusting the mobile phase pH to be alkaline can increase the retention of the basic amine, improving separation. biotage.com

The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC). A common mobile phase for the purification of aromatic amines is a mixture of a non-polar solvent like hexane or dichloromethane (B109758) and a more polar solvent like ethyl acetate or methanol.

| Compound Type | Stationary Phase | Mobile Phase Modifier | Typical Eluent System | Reference |

| Basic Amines | Silica Gel | Triethylamine | Dichloromethane/Methanol | biotage.com |

| Basic Amines | Amine-Functionalized Silica | None | Hexane/Ethyl Acetate | biotage.com |

| Polar Amines | C18 (Reversed-Phase) | Volatile Base (e.g., TEA) | Acetonitrile/Water | biotage.com |

This table provides general guidance for the chromatographic purification of amines.

Recrystallization Procedures

Recrystallization is a common and effective method for the final purification of solid compounds. For amines, which are often isolated as their hydrochloride salts to improve stability and handling, the choice of solvent is crucial. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling.

For amine hydrochlorides, polar protic solvents like ethanol or isopropanol (B130326) are often good choices. Sometimes, a mixture of solvents is required to achieve the desired solubility profile. For instance, dissolving the salt in a minimal amount of a good solvent (like methanol) and then adding a poor solvent (like diethyl ether) until turbidity is observed can induce crystallization. It is also a common practice to wash the crude salt with a solvent in which it is sparingly soluble, such as ethyl acetate or hexane, to remove non-polar impurities before recrystallization.

Computational Chemistry and Theoretical Modeling of 2 4 Chlorothiophen 2 Yl Ethanamine and Analogues

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a prominent computational method for studying the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for the analysis of moderately sized organic compounds like 2-(4-chlorothiophen-2-yl)ethanamine and its derivatives.

Electronic Structure, Geometry Optimization, and Conformational Preferences

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. These calculations also provide a detailed picture of the electron distribution, or electronic structure. For molecules with flexible bonds, such as the ethylamine (B1201723) side chain in this compound, conformational analysis is crucial to identify the various possible spatial arrangements (conformers) and their relative energies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govyoutube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.comnih.gov DFT calculations are widely used to compute HOMO and LUMO energies and visualize their spatial distribution. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich thiophene (B33073) ring and the nitrogen atom of the amine group, while the LUMO may be distributed over the aromatic system. The presence of the electron-withdrawing chlorine atom can influence the energies of these orbitals and, consequently, the molecule's reactivity. researchgate.net

| Term | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. | Indicates the ability of a molecule to donate electrons (nucleophilicity). youtube.comyoutube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons. | Indicates the ability of a molecule to accept electrons (electrophilicity). youtube.comyoutube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.govmdpi.com |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms like nitrogen and sulfur) and are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) that are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the sulfur atom in the thiophene ring and the nitrogen atom of the ethylamine group, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms of the amine group would exhibit positive potential. This analysis provides a visual representation of the molecule's reactive sites.

Predicted Spectroscopic Data and Validation with Experimental Results

DFT calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions are invaluable for interpreting and assigning experimental data.

For vibrational spectra, DFT methods can calculate the frequencies of different vibrational modes of the molecule. nih.govdoi.org These calculated frequencies are often scaled to correct for systematic errors inherent in the theoretical methods, leading to good agreement with experimental FT-IR and FT-Raman spectra. doi.orgnih.gov For instance, the characteristic stretching frequencies for C-H, N-H, and C-S bonds in this compound can be predicted and compared with experimental measurements to confirm the molecular structure. nih.govscirp.org

Similarly, DFT can be used to predict the chemical shifts of ¹H and ¹³C atoms in NMR spectroscopy. nih.gov By comparing the predicted chemical shifts with the experimental NMR spectrum, the structure of the synthesized compound can be unequivocally confirmed. nih.gov The accuracy of these predictions depends on the chosen level of theory and basis set. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a biological macromolecule like a protein or a nucleic acid. researchgate.netmdpi.com This method is instrumental in drug discovery and development for understanding the potential biological activity of a compound.

Assessment of Binding Modes and Interaction Dynamics with Biological Macromolecules

Molecular docking simulations can be used to investigate how this compound and its analogues might interact with specific biological targets. nih.govd-nb.info The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity, which is often expressed as a binding energy score. researchgate.net

The simulations can reveal the specific binding mode of the ligand, including the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and cation-π interactions. nih.gov For example, studies on analogues have shown that the presence of a thiourea (B124793) fragment can increase affinity for a target protein. d-nb.info In the case of this compound, the amine group could act as a hydrogen bond donor or acceptor, while the thiophene ring could participate in hydrophobic or π-stacking interactions within the receptor's binding pocket. nih.gov By understanding these binding modes, researchers can rationalize the biological activity of the compound and design more potent and selective analogues. nih.gov

| Interaction Type | Description |

|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from the interaction of permanent or transient electric dipole moments. |

| Cation-π Interaction | A noncovalent molecular interaction between a cation and the face of an electron-rich π system (e.g., an aromatic ring). nih.gov |

Quantification of Theoretical Binding Energies and Key Residue Interactions

Molecular docking simulations of these analogues have identified key interactions within the active sites of these enzymes, providing a model for how related compounds, such as this compound, might bind. For instance, the docking studies of potent and selective COX-2 inhibitors revealed significant interactions with key residues. nih.gov The chlorothiophene moiety, a common feature with the subject compound, plays a crucial role in these interactions.

The following table summarizes the types of interactions observed for analogous compounds, which could be extrapolated to predict the binding of this compound.

| Interacting Residue (COX-2) | Interaction Type | Potential Role of this compound Moiety |

| Val523 | Hydrophobic Interaction | The thiophene ring can engage in hydrophobic interactions. |

| Arg513 | Hydrogen Bond | The primary amine group is a potential hydrogen bond donor. |

| Phe518 | π-π Stacking | The aromatic thiophene ring can participate in π-π stacking. |

| Ser353 | Hydrogen Bond | The primary amine can act as a hydrogen bond donor or acceptor. |

This data is inferred from studies on analogous compounds and represents a predictive model.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations offer a powerful tool to understand the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the stability of their interactions with biological targets. researchgate.net

Conformational Stability and Trajectory Analysis

Specific MD simulation studies on this compound have not been reported. However, the principles of MD can be applied to understand its likely conformational preferences. The ethylamine side chain is expected to be flexible, allowing the molecule to adopt various conformations to fit into a binding pocket. The rotational barrier around the bond connecting the thiophene ring and the ethyl group would influence the spatial orientation of the amine.

Trajectory analysis from MD simulations of similar small molecules typically reveals the stability of the ligand-protein complex. researchgate.net For this compound, such an analysis would be crucial to assess whether the initial binding pose predicted by docking is maintained over time, and to identify any alternative, stable binding modes.

Characterization of Intermolecular Interactions, including hydrogen bonding and electrostatic forces

The intermolecular interactions of this compound are critical for its potential biological activity. The primary amine group is a key site for hydrogen bonding, capable of acting as a hydrogen bond donor. The chlorine atom on the thiophene ring introduces a region of negative electrostatic potential, potentially engaging in halogen bonding or other electrostatic interactions. The sulfur atom in the thiophene ring can also participate in non-covalent interactions.

MD simulations would allow for a detailed characterization of these interactions, including the duration and geometry of hydrogen bonds and the strength of electrostatic interactions with residues in a binding site.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analog Development

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in the development of new analogues by establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govresearchgate.net For the development of analogues of this compound, a QSAR model would be highly beneficial.

A typical QSAR study involves calculating a set of molecular descriptors for a series of related compounds with known biological activities. These descriptors can be categorized as follows:

| Descriptor Type | Examples | Relevance to this compound Analogues |

| Electronic | Dipole moment, Partial charges | Influence electrostatic interactions and hydrogen bonding. |

| Steric | Molecular volume, Surface area | Determine the fit within a binding pocket. |

| Hydrophobic | LogP, Polar surface area (PSA) | Affect solubility, membrane permeability, and hydrophobic interactions. |

| Topological | Connectivity indices, Shape indices | Describe the overall shape and branching of the molecule. |

By correlating these descriptors with biological activity using statistical methods, a predictive QSAR model can be generated. This model can then be used to predict the activity of novel, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates. For instance, modifications to the substitution pattern on the thiophene ring or alterations to the ethylamine side chain could be evaluated virtually before undertaking synthetic efforts. The influence of substituents on the thiophene ring has been a subject of SAR studies in other contexts. plos.org

Chemical Reactivity and Derivatization Chemistry of the 2 4 Chlorothiophen 2 Yl Ethanamine Scaffold

Reactions at the Primary Amine Functionality

The primary amine group in 2-(4-chlorothiophen-2-yl)ethanamine is a key site for nucleophilic reactions, enabling the formation of a variety of derivatives through reactions with electrophilic partners.

Formation of Schiff Bases and Imines

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases or imines. masterorganicchemistry.comnih.gov This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond characteristic of an imine. masterorganicchemistry.com The general transformation is a cornerstone in organic synthesis, allowing for the introduction of a wide array of substituents onto the ethylamine (B1201723) side chain. organic-chemistry.orgredalyc.org

A representative reaction involves the condensation of this compound with a carbonyl compound, such as an aldehyde or ketone, often in a solvent like ethanol (B145695) and sometimes with the aid of a dehydrating agent or azeotropic removal of water to drive the equilibrium towards the product. redalyc.orgresearchgate.net For instance, reaction with a substituted aldehyde (R-CHO) would yield the corresponding N-[2-(4-chlorothiophen-2-yl)ethyl]-substituted imine.

While direct literature on Schiff base formation with this compound is specific, related studies on similar structures, such as the condensation of 2-(piperidin-4-yl)ethanamine (B1607912) with 1-(5-chlorothiophen-2-yl)ethanone, demonstrate the feasibility and utility of this reaction in synthesizing complex heterocyclic systems. najah.edu Another study details the synthesis of a Schiff base from 1-(4-bromothiophen-2-yl)ethanone and 2-(piperazin-1-yl)ethanamine. aaup.edu These examples underscore the general applicability of imine formation to aminoalkylthiophenes. researchgate.net

Table 1: Examples of Schiff Base/Imine Formation with Thiophene (B33073) Derivatives

| Amine Reactant | Carbonyl Reactant | Product | Reference |

| 2-(Piperidin-4-yl)ethanamine | 1-(5-Chlorothiophen-2-yl)ethanone | N-(1-(5-chlorothiophen-2-yl)ethylidene)-2-(piperidin-4-yl)ethanamine | najah.edu |

| 2-(Piperazin-1-yl)ethanamine | 1-(4-Bromothiophen-2-yl)ethanone | N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine | aaup.edu |

| Sulfisomidine | Thiophene-2-carboxaldehyde | (N-4-(thiophene-2-yl-methyleneamino)-2,6-dimethylpyrimidine-4-yl)benzenesulfonamide | researchgate.net |

Acylation and Sulfonylation Reactions

The nucleophilic primary amine of this compound readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: The reaction with acyl chlorides or anhydrides is a common method for producing N-acylated derivatives. google.comlibretexts.orghud.ac.uk For example, the reaction of this compound with an acyl chloride (RCOCl) in the presence of a base, such as triethylamine (B128534) or pyridine, would yield the corresponding N-[2-(4-chlorothiophen-2-yl)ethyl]amide. libretexts.orghud.ac.uk This reaction proceeds via a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk The synthesis of related compounds, such as N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide, has been documented, highlighting the utility of this transformation.

Sulfonylation: Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides (RSO₂Cl) in the presence of a base. This reaction is crucial for the synthesis of many pharmaceutically relevant compounds. The general procedure involves the treatment of the amine with a sulfonyl chloride in a suitable solvent. The synthesis of N-[4-(ethyl-sulfamoyl)phenyl]acetamide demonstrates a similar transformation on a different aromatic scaffold. nih.gov A patent describes the synthesis of N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazinecarboxamide, which involves the formation of a sulfonamide from an aminoethylbenzene derivative. nih.gov

Table 2: Representative Acylation and Sulfonylation Reactions

| Amine Reactant | Reagent | Product Type |

| This compound | Acetyl chloride | N-Acetylated amide |

| This compound | Benzenesulfonyl chloride | N-Benzenesulfonylated sulfonamide |

Modifications of the Thiophene Ring System

The thiophene ring in this compound is amenable to further functionalization, primarily through electrophilic substitution or by leveraging the chloro substituent in cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, with a preference for the 2- and 5-positions. chemenu.com In this compound, the directing effects of the existing substituents determine the position of further substitution. The 2-(aminoethyl) group is an activating, ortho-, para-director, while the 4-chloro group is a deactivating, ortho-, para-director.

Considering these effects, electrophilic attack is most likely to occur at the C5 position of the thiophene ring. This position is ortho to the activating 2-(aminoethyl) group and para to the deactivating but para-directing chloro group. The C3 position is sterically hindered and electronically less favored. This regioselectivity is consistent with studies on other 2-substituted thiophenes, where electrophilic substitution predominantly occurs at the 5-position. researchgate.net Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. youtube.comlibretexts.org

Halogen Exchange Reactions

The term "halogen exchange" can encompass both the direct replacement of a halogen and its substitution via cross-coupling reactions, which effectively exchange the halogen for a new carbon or heteroatom-based group.

Direct Halogen Exchange (Halogen Dance): Under certain basic conditions, halogenated thiophenes can undergo a "halogen dance" rearrangement, where the halogen migrates to a different position on the ring. wikipedia.orgechemi.comresearchgate.netwhiterose.ac.ukclockss.org While this has been more commonly reported for bromothiophenes, the isomerization of 2-chlorothiophene (B1346680) to 3-chlorothiophene (B103000) has been observed, indicating the mobility of chlorine under specific catalytic conditions. echemi.com

Cross-Coupling Reactions: The chloro substituent on the thiophene ring serves as a handle for modern cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. The C-Cl bond is generally less reactive than C-Br or C-I bonds, often requiring more specialized and active catalyst systems. icmpp.rouwindsor.ca

Suzuki-Miyaura Coupling: This reaction pairs the chlorothiophene with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. icmpp.roudel.eduyoutube.comyoutube.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the thiophene ring. youtube.comnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the chlorothiophene with an amine. This would allow for the synthesis of di-aminothiophene derivatives.

These cross-coupling reactions provide a versatile platform for the derivatization of the 4-position of the thiophene ring, effectively "exchanging" the chlorine for a wide range of functional groups. researchgate.netnih.gov

Influence of the Chloro Substituent on Reaction Selectivity and Rate

The chloro substituent at the 4-position of the thiophene ring exerts a significant electronic and steric influence on the reactivity of the entire molecule.

On Primary Amine Reactivity: The chloro group is electron-withdrawing via induction. This effect can decrease the electron density on the thiophene ring and, to a lesser extent, on the ethylamine side chain. This reduction in electron density can lower the nucleophilicity of the primary amine, potentially decreasing the rate of reactions such as Schiff base formation, acylation, and sulfonylation compared to its non-chlorinated analog, 2-(thiophen-2-yl)ethanamine.

On Electrophilic Aromatic Substitution: The chloro group is a deactivating substituent for electrophilic aromatic substitution due to its electron-withdrawing inductive effect. This means that electrophilic substitution reactions on the thiophene ring of this compound will generally be slower than on unsubstituted thiophene or 2-alkylthiophenes. However, as an ortho-, para-director, it reinforces the directing effect of the activating 2-(aminoethyl) group towards the 5-position, enhancing the regioselectivity of the substitution.

On Halogen Exchange/Cross-Coupling: The strength of the carbon-chlorine bond makes it less reactive in oxidative addition steps of palladium-catalyzed cross-coupling reactions compared to carbon-bromine or carbon-iodine bonds. uwindsor.ca Consequently, Suzuki-Miyaura and Buchwald-Hartwig reactions involving the 4-chloro position may require more forcing conditions, such as higher temperatures, or the use of highly active, specialized palladium catalyst systems with electron-rich and bulky phosphine (B1218219) ligands to achieve efficient conversion. icmpp.ro

Structure Reactivity and Structure Property Relationships in Thiophene Ethanamine Systems

Impact of Halogen Substitution Position on Electronic and Steric Effects

The substitution of a halogen, such as chlorine, onto the thiophene (B33073) ring introduces significant electronic and steric changes. The nature and magnitude of these effects are highly dependent on the position of the halogen. The thiophene ring, an aromatic heterocycle, has distinct positions (2, 3, 4, and 5) that are not electronically equivalent.

In the case of 2-(4-Chlorothiophen-2-yl)ethanamine, the chlorine atom is at the 4-position. The reactivity of the thiophene ring towards electrophiles is generally higher than that of benzene (B151609). nih.gov The position of the substituent influences which other positions on the ring are most reactive. For instance, substitution at the 2-position of thiophene, as with the ethanamine group, can direct further substitution. The presence of the chlorine at the 4-position modulates the electron density across the ring, influencing the reactivity of the remaining 3- and 5-positions.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms or groups within a molecule that can impede chemical reactions. youtube.comquora.com The size of the halogen atom (the van der Waals radius increases from F to I) and its position on the thiophene ring are key determinants of steric effects. researchgate.netyoutube.com A substituent at the 3- or 4-position generally presents less steric bulk to the ethanamine side chain at the 2-position than a substituent at the 5-position would. In this compound, the chlorine at the 4-position is relatively remote from the ethanamine side chain, minimizing direct steric clash. However, it can influence the approach of reactants to the adjacent 3- and 5-positions on the ring. youtube.comyoutube.com Bulky groups can hinder reactions by physically blocking access to a reactive site. youtube.comyoutube.com

| Feature | Electronic Effect | Steric Effect |

| Inductive Effect (-I) | The electronegative chlorine atom withdraws electron density from the thiophene ring, making it less nucleophilic. nih.gov | Not a direct steric effect, but influences the electronic environment. |

| Resonance Effect (+M) | The lone pairs on the chlorine atom can be donated to the thiophene pi-system, slightly countering the inductive effect. | Not a direct steric effect. |

| Substitution Position | The 4-position of the chlorine influences the electron density at other ring positions, affecting the regioselectivity of further reactions. | The chlorine at the 4-position provides moderate steric hindrance to approaching reactants targeting the 3- and 5-positions. youtube.comyoutube.com |

| Reactivity | Overall, the electron-withdrawing nature of chlorine deactivates the ring towards electrophilic substitution compared to unsubstituted thiophene. researchgate.net | The steric profile can influence reaction rates, potentially favoring substitution at the less hindered 5-position over the 3-position. |

Comparative Analysis of Different Substituents on Thiophene and Ethanamine Moieties

The properties of the this compound scaffold can be systematically tuned by altering the substituents on either the thiophene ring or the ethanamine side chain. A comparative analysis reveals how different functional groups modify the molecule's characteristics.

Substituents on the Thiophene Ring: The electronic nature of substituents on the thiophene ring is paramount. nih.gov These are broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl groups destabilize the highest occupied molecular orbitals (HOMO), making the ring more electron-rich and thus more reactive towards electrophiles. researchgate.net For example, a methoxy group at the 2-position of thiophene causes a significant destabilization (increase in energy) of the π3 orbital. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) have the opposite effect. They stabilize the HOMO, decrease the electron density of the ring, and make it less reactive towards electrophiles. researchgate.net The introduction of a single nitro group on a thiophene ring has an effect opposite in sign to that of a methoxy group. researchgate.net

Substituents on the Ethanamine Moiety: Modifications to the ethanamine side chain primarily affect the basicity of the amine and can introduce new functionalities or steric bulk. For instance, alkylation of the amine nitrogen increases its basicity and nucleophilicity. Acylation, converting the amine to an amide, drastically reduces its basicity due to the electron-withdrawing nature of the adjacent carbonyl group. The introduction of bulky substituents on the ethanamine chain can also create steric hindrance, influencing how the molecule interacts with other reactants or biological targets.

| Substituent Type | Example Group | Position | Effect on Thiophene Ring Reactivity | Effect on Ethanamine Moiety |

| Strong EDG | -OCH₃ (Methoxy) | Thiophene Ring | Increases electron density, activates the ring towards electrophilic substitution. researchgate.net | N/A |

| Weak EDG | -CH₃ (Methyl) | Thiophene Ring | Weakly increases electron density through induction. youtube.com | N/A |

| Halogen | -Cl (Chloro) | Thiophene Ring | Deactivates the ring via a dominant inductive effect, but less so than strong EWGs. nih.govresearchgate.net | N/A |

| Strong EWG | -NO₂ (Nitro) | Thiophene Ring | Strongly decreases electron density, deactivates the ring towards electrophilic substitution. researchgate.net | N/A |

| Acyl Group | -COCH₃ (Acetyl) | Ethanamine Nitrogen | N/A | Reduces basicity and nucleophilicity of the nitrogen atom. |

Stereochemical Considerations in Derivatives

Stereochemistry, the three-dimensional arrangement of atoms, is a crucial aspect of molecular properties, especially when chirality is introduced. While this compound itself is not chiral, derivatives can be readily synthesized that are.

Chirality can be introduced by modifying the ethanamine side chain. For example, adding a substituent, such as a methyl or phenyl group, to the carbon atom adjacent to the nitrogen (the alpha-carbon) creates a chiral center. This results in the existence of two non-superimposable mirror images known as enantiomers, (R)- and (S)-isomers.

The synthesis of such chiral derivatives has been reported in the literature, often starting from chiral amines. For instance, reacting 2,5-thiophenedicarbaldehyde with chiral amines like (R)-(+)-1-(4-fluorophenyl)ethylamine or (S)-(−)-1-(4-chlorophenyl)ethylamine produces chiral imine-substituted thiophene derivatives. nih.gov X-ray crystallography of these compounds confirms their absolute configuration and reveals details about their molecular shape. nih.gov

Therefore, when designing and synthesizing derivatives of this compound for specific applications, controlling the stereochemistry is often a critical requirement to achieve the desired activity and selectivity.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 2-(4-chlorothiophen-2-yl)ethanamine will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional synthetic routes for similar compounds, such as 2-thiophene ethylamine (B1201723), have often involved multi-step processes with potentially hazardous reagents. google.comgoogle.com

Emerging green methodologies for the synthesis of related 2-aminothiophenes offer a blueprint for more sustainable production. scribd.comresearchgate.net These approaches include:

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, can significantly reduce waste and improve atom economy. scribd.com

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a key focus. scribd.com

Catalyst-Free and Metal-Free Reactions: The development of synthetic protocols that avoid the use of heavy metal catalysts is crucial for minimizing environmental contamination. scribd.comnih.gov Techniques like ultrasonic activation in water have shown promise for related syntheses. researchgate.net

Non-Aqueous Medium Synthesis: A patented method for synthesizing 2-thiophene ethylamine in a non-aqueous medium eliminates wastewater discharge and allows for the recycling of solid waste materials, presenting a viable green production strategy. google.com

A potential green synthetic pathway to this compound could start from 2-chloro-4-bromothiophene, leveraging a Heck coupling reaction followed by a selective reduction, a method that has been proposed for similar thiophene-2-ethanol derivatives and avoids the use of Grignard reagents. google.com

Advanced Spectroscopic Techniques for In-Situ Monitoring

The ability to monitor chemical reactions in real-time is invaluable for optimizing reaction conditions, understanding reaction mechanisms, and ensuring product quality. Advanced spectroscopic techniques, particularly in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for this purpose.

For the synthesis of this compound, in-situ NMR could be employed to:

Track Reaction Progress: By monitoring the disappearance of reactant signals and the appearance of product signals over time, the reaction kinetics can be precisely determined. cardiff.ac.uk

Identify Intermediates: Transient or unstable intermediates that may not be observable by conventional offline analysis can be detected, providing deeper mechanistic insights. acs.orgresearchgate.net

Optimize Reaction Parameters: The effect of changes in temperature, pressure, or catalyst loading can be observed in real-time, allowing for rapid optimization of the reaction conditions. cardiff.ac.uk

Recent advancements have demonstrated the utility of benchtop NMR spectrometers for in-situ monitoring of heterogeneous catalytic reactions, which could be applicable to the synthesis of thiophene (B33073) derivatives. cam.ac.uk Furthermore, techniques like in-situ 129Xe NMR spectroscopy can be used to monitor temperature changes within a catalytic reactor during a reaction. acs.org

Integration of Machine Learning in Computational Studies

Machine learning (ML) and quantitative structure-activity relationship (QSAR) studies are becoming increasingly integral to chemical research. youtube.com These computational tools can predict the properties and biological activities of molecules, thereby guiding the synthesis of new compounds with desired characteristics.

For this compound and its potential derivatives, machine learning could be applied to:

Predict Biological Activity: QSAR models have been successfully developed for other thiophene derivatives to predict their anti-inflammatory and other biological activities. rsc.orgnih.govcedia.edu.ec Similar models could be built for derivatives of this compound to screen for potential therapeutic applications.

Optimize Molecular Properties: Machine learning algorithms can help in designing new derivatives with improved pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.gov

Guide Synthetic Efforts: By predicting the most promising candidate molecules, computational studies can help prioritize synthetic targets, saving time and resources.

A typical workflow would involve generating a set of virtual derivatives of this compound, calculating various molecular descriptors, and then using a machine learning model to correlate these descriptors with a desired property or activity.

Exploration of Novel Chemical Transformations and Derivatizations

The chemical structure of this compound offers multiple sites for further chemical modification, opening up avenues for the creation of novel derivatives with potentially enhanced properties.

Key areas for exploration include:

Modification of the Thiophene Ring: The thiophene ring is susceptible to electrophilic substitution reactions such as nitration, bromination, and acylation. researchgate.netmdpi.com Introducing additional substituents onto the thiophene ring could significantly alter the electronic properties and biological activity of the molecule.

Derivatization of the Ethylamine Side Chain: The primary amine group is a versatile functional handle for a wide range of chemical transformations. It can be acylated, alkylated, or used as a building block for the synthesis of more complex heterocyclic systems. For instance, the amine could be reacted to form amides, sulfonamides, or used in cyclization reactions to generate novel heterocyclic scaffolds.

Synthesis of Thiazole (B1198619) Derivatives: Research on related 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives has shown promise in the development of new anti-inflammatory agents. acs.org This suggests that derivatizing the ethylamine group of the title compound to form a thiazole ring could be a fruitful area of investigation.

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Chlorothiophen-2-yl)ethanamine, and how can purity be ensured?

Methodological Answer:

The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. For example, a thiophene ring with a chlorine substituent at the 4-position could undergo functionalization using a bromo- or iodo-substituted intermediate, followed by amination with ethylamine derivatives. Key steps include:

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the ethanamine group .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Quality Control : Use HPLC (C18 column, UV detection at 254 nm) to monitor purity, and elemental analysis to confirm stoichiometry .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?

Methodological Answer:

Critical techniques include:

- NMR Spectroscopy :

- ¹H NMR : A triplet near δ 2.8 ppm (CH₂NH₂), a singlet for thiophene protons (δ 6.5–7.5 ppm), and absence of residual solvent peaks confirm purity .

- ¹³C NMR : Peaks at ~125–140 ppm (thiophene carbons) and ~40 ppm (CH₂NH₂) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 175.63 g/mol) .

- FTIR : Stretching vibrations at ~3350 cm⁻¹ (N-H) and ~680 cm⁻¹ (C-Cl) .

Advanced: How do electronic effects of the 4-chlorothiophen-2-yl substituent influence the compound's reactivity in nucleophilic reactions?

Methodological Answer:

The electron-withdrawing chlorine atom on the thiophene ring reduces electron density at the 2-position, enhancing susceptibility to nucleophilic attack. Experimental and computational studies (e.g., DFT) reveal:

- Electrostatic Potential Maps : Highlight electrophilic regions at the thiophene's 2-position, guiding reaction design for functionalization .

- Kinetic Studies : Compare reaction rates with non-chlorinated analogs (e.g., 2-thienylethanamine) to quantify electronic effects. For example, chlorination accelerates SNAr reactions by 3–5× in polar aprotic solvents like DMF .

- Solvent Effects : Use low-dielectric solvents (e.g., THF) to stabilize transition states in nucleophilic substitutions .

Advanced: What computational methods (e.g., DFT) predict the compound's interaction with biological targets, and how do they compare to experimental data?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate binding energies and orbital interactions with receptors (e.g., serotonin receptors, common targets for ethanamine derivatives). B3LYP/6-31G* level optimizes accuracy for aromatic systems .

- Molecular Docking (AutoDock/Vina) : Simulate binding poses with protein structures (e.g., 5-HT₂A receptor). Compare computed binding affinities (ΔG) to experimental IC₅₀ values from radioligand assays .

- Validation : Discrepancies between computational and experimental data (e.g., >10% error in ΔG) may arise from solvent effects or protein flexibility, necessitating MD simulations for refinement .

Advanced: How can structural modifications (e.g., replacing chlorine with other halogens) alter the compound's bioactivity and stability?

Methodological Answer:

- Halogen Substitution Studies : Synthesize analogs (e.g., 4-fluoro-, 4-bromo-thiophen-2-yl) and compare:

- Bioactivity : Screen against enzymatic targets (e.g., monoamine oxidases) via fluorometric assays. Chlorine’s electronegativity may enhance inhibition vs. bulkier bromine .

- Stability : Accelerated degradation tests (pH 1–13, 40°C) with LC-MS monitoring. Chlorine improves hydrolytic stability vs. fluorine due to reduced electron withdrawal .

- Computational Modeling : Use Hammett constants (σₚ) to predict substituent effects on reaction rates and pKa .

Advanced: How to resolve contradictions in reported biological activities of structurally similar ethanamine derivatives?

Methodological Answer:

- Standardized Assays : Re-evaluate activities under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, ECHA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in cell lines or assay protocols .

- Structural Reanalysis : Use X-ray crystallography (SHELX refinement) to confirm stereochemistry and rule out impurities as confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.